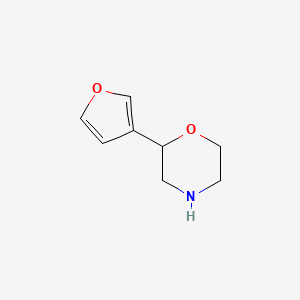

2-(Furan-3-yl)morpholine

CAS No.: 1251196-36-7

Cat. No.: VC7941320

Molecular Formula: C8H11NO2

Molecular Weight: 153.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251196-36-7 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 |

| IUPAC Name | 2-(furan-3-yl)morpholine |

| Standard InChI | InChI=1S/C8H11NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h1,3,6,8-9H,2,4-5H2 |

| Standard InChI Key | OXYHTKRFODWKOH-UHFFFAOYSA-N |

| SMILES | C1COC(CN1)C2=COC=C2 |

| Canonical SMILES | C1COC(CN1)C2=COC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2-(furan-3-yl)morpholine comprises a morpholine ring (C₄H₉NO) fused to a furan moiety (C₄H₃O) at the furan’s 3-position. This substitution pattern distinguishes it from isomers such as 3-(furan-2-yl)morpholine, where the morpholine attaches to the furan’s 2-position . The compound’s IUPAC name is 4-(furan-3-yl)morpholine, reflecting the morpholine nitrogen’s connection to the furan ring.

Key Structural Features:

-

Morpholine Ring: A saturated six-membered ring with oxygen at position 1 and nitrogen at position 4, contributing to polar character and hydrogen-bonding capacity.

-

Furan Ring: An oxygen-containing aromatic heterocycle known for its electron-rich nature, enabling participation in π-π interactions and electrophilic substitutions.

Table 1: Comparative Molecular Properties of Morpholine-Furan Derivatives

Synthetic Routes and Methodological Considerations

The synthesis of 2-(furan-3-yl)morpholine likely follows strategies employed for analogous morpholine-furan hybrids. While no direct protocols are documented, two plausible pathways emerge:

Pathway 1: Nucleophilic Substitution

-

Furan Functionalization: Bromination of furan at the 3-position using N-bromosuccinimide (NBS) under radical conditions to yield 3-bromofuran.

-

Morpholine Coupling: Reaction of 3-bromofuran with morpholine via a Buchwald-Hartwig amination or Ullmann-type coupling, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) .

Pathway 2: Reductive Amination

-

Aldehyde Intermediate: Oxidation of 3-furanmethanol to 3-furancarbaldehyde using pyridinium chlorochromate (PCC).

-

Condensation: Reaction of the aldehyde with morpholine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.

Table 2: Optimized Reaction Conditions for Pathway 1

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | Facilitates C-N coupling |

| Ligand | Xantphos (10 mol%) | Stabilizes Pd complex |

| Solvent | DMF | Enhances solubility |

| Temperature | 100–110°C | Accelerates kinetics |

Physicochemical Properties and Computational Predictions

Experimental data for 2-(furan-3-yl)morpholine is scarce, but computational tools like EPI Suite and Gaussian simulations provide estimates:

-

logP (Octanol-Water Partition Coefficient): Predicted ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: Estimated logS = -2.1, suggesting limited water solubility, consistent with morpholine derivatives .

-

Polar Surface Area (PSA): ~35 Ų, aligning with compounds exhibiting moderate membrane permeability.

Table 3: Predicted ADME Properties

| Property | Value | Method |

|---|---|---|

| logP | 1.2 | EPI Suite |

| logS | -2.1 | ALOGPS |

| PSA | 35 Ų | Molinspiration |

| Bioavailability Score | 0.55 | SwissADME |

Applications in Medicinal Chemistry and Materials Science

Materials Science Innovations

-

Coordination Polymers: The nitrogen and oxygen atoms in 2-(furan-3-yl)morpholine could serve as ligands for metal-organic frameworks (MOFs), potentially enhancing gas storage capacities.

-

Polymer Additives: As a stabilizer in polyurethanes, morpholine derivatives improve thermal resistance and mechanical properties.

Challenges and Future Research Directions

Synthetic Challenges

-

Regioselectivity: Achieving selective substitution at the furan 3-position remains nontrivial due to competing reactions at the 2-position.

-

Catalyst Efficiency: Palladium-based catalysts in coupling reactions often require optimization to minimize side products.

Biological Evaluation Gaps

-

Target Identification: High-throughput screening (HTS) against kinase libraries is needed to elucidate molecular targets.

-

Toxicology Profiles: In silico toxicity predictions (e.g., ProTox-II) suggest potential hepatotoxicity, warranting in vitro validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume